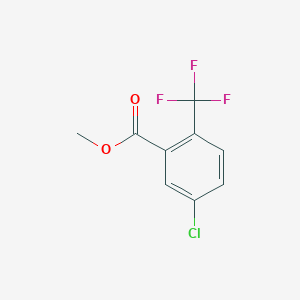

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester

Description

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is a benzoic acid derivative with a trifluoromethyl (-CF₃) group at the 2-position and a chlorine atom at the 5-position of the aromatic ring. The methyl ester group enhances its volatility and solubility in organic solvents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and stability .

Propriétés

IUPAC Name |

methyl 5-chloro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(10)2-3-7(6)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NILRXMRLNGSFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester typically involves the esterification of 5-Chloro-2-(trifluoromethyl)benzoic acid. One common method is the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alkoxides, and other nucleophiles can be used for substitution reactions.

Catalysts: Sulfuric acid, hydrochloric acid, and other strong acids or bases can be used for hydrolysis reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.

Hydrolysis Products: The hydrolysis of the ester yields 5-Chloro-2-(trifluoromethyl)benzoic acid and methanol.

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound possesses a molecular formula of C10H8ClF3O2 and a molar mass of approximately 238.59 g/mol. The structural features include a benzoic acid backbone with a chlorine atom and a trifluoromethyl group, which contribute to its unique reactivity and biological activity.

Pharmaceutical Applications

The compound serves as an important intermediate in the synthesis of various pharmaceuticals:

- Antiviral and Antitumor Agents : It is utilized in the synthesis of antiviral drugs such as Zidovudine, which is used to treat HIV/AIDS. Additionally, it plays a role in developing antitumor medications, highlighting its potential in oncology .

- Agrochemicals : The compound is also significant in agricultural chemistry, where it is used to synthesize pesticides and herbicides. It has been reported to be involved in the production of compounds like metaflumizone, which is effective against pests .

- Fluorinated Compounds : The presence of fluorine enhances the lipophilicity and metabolic stability of drugs, making this compound valuable in medicinal chemistry for developing new therapeutic agents .

Interaction Studies

Research has indicated that 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester exhibits notable interactions with biological molecules:

- Nucleophilic Substitutions : Its reactivity suggests potential interactions with proteins or nucleic acids, which could be explored for therapeutic applications .

- Membrane Permeability : The fluorinated nature may enhance its interaction with lipid membranes, potentially increasing bioavailability and efficacy as a drug candidate .

Case Studies

Several studies have documented the applications and effectiveness of this compound:

- Synthesis of Salicylanilides : A study demonstrated the synthesis of salicylanilide esters using 4-(trifluoromethyl)benzoic acid, showcasing the compound's utility in creating derivatives with antifungal properties. The yields ranged from 49% to 86%, indicating its effectiveness as a synthetic intermediate .

- Agricultural Chemicals Development : Research highlighted its role in synthesizing various agrochemicals, emphasizing its importance in developing effective pest control agents that are environmentally sustainable .

Mécanisme D'action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester depends on its specific application. In enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking its activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain molecular targets .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The table below highlights key structural analogues and their properties:

Physical and Chemical Properties

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound stabilizes the aromatic ring via strong electron withdrawal, reducing susceptibility to electrophilic attack compared to sulfonamide or amino derivatives . Chlorosulfonyl (-SO₂Cl) groups (e.g., in ) increase reactivity toward nucleophiles, whereas trifluoromethyl groups favor stability in acidic/basic conditions .

Solubility and Bioavailability :

- Methyl esters generally exhibit higher lipid solubility than free acids. For example, the benzoxazole derivative () has lower water solubility due to its fused heterocycle, limiting its use in aqueous systems .

- Compounds with acetamido or morpholinyl groups (e.g., ) show improved hydrogen-bonding capacity, enhancing solubility in polar solvents .

Activité Biologique

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester (CAS No. 521064-74-4) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is characterized by the following structural features:

- Chlorine atom at the 5-position.

- Trifluoromethyl group at the 2-position.

- Methyl ester functional group .

These modifications enhance the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is attributed to its ability to interact with various molecular targets. The trifluoromethyl group increases the compound's binding affinity to enzymes and receptors, modulating their activities. This mechanism may involve:

- Inhibition of bacterial enzymes , leading to antimicrobial effects.

- Interference with cancer cell proliferation pathways , suggesting potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester exhibit significant antibacterial properties. For instance, studies on related salicylanilide derivatives with trifluoromethyl groups have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 32 μmol/L, demonstrating comparable efficacy to standard antibacterial agents like isoniazid .

Antifungal Activity

The antifungal potential of related compounds has also been explored. For example, salicylanilide derivatives demonstrated varying levels of antifungal activity against yeasts and filamentous fungi. Although specific data for 5-Chloro-2-(trifluoromethyl)benzoic acid methyl ester is limited, its structural similarities suggest it may exhibit similar antifungal properties. In one study, a related compound showed over 80% inhibition against certain fungal strains at concentrations as low as 50 µg/mL .

Case Studies

- Antimicrobial Efficacy Against Drug-resistant Strains

- Synergistic Effects in Cancer Treatment

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μmol/L) | Target Organism |

|---|---|---|

| Salicylanilide Derivative A | ≤ 1 | M. tuberculosis |

| Salicylanilide Derivative B | 4 | Staphylococcus aureus |

| Salicylanilide Derivative C | ≤ 32 | Mycobacterium avium |

Table 2: Antifungal Activity Against Selected Fungi

| Compound Name | Inhibition (%) at 50 µg/mL | Target Organism |

|---|---|---|

| Salicylanilide Derivative D | 82.1 | Botrytis cinerea |

| Salicylanilide Derivative E | 90.5 | Corynespora cassiicola |

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester, and how do reaction conditions influence yield?

The esterification of 5-chloro-2-(trifluoromethyl)benzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) is a common method. However, side reactions, such as hydrolysis or decomposition of the trifluoromethyl group, may occur under prolonged heating . Alternative approaches include using diazomethane for milder methylation, though safety protocols are critical due to diazomethane’s toxicity. Reaction optimization should prioritize temperature control (<60°C) and inert atmospheres to suppress byproduct formation.

Q. How can spectroscopic techniques (NMR, FT-IR, MS) differentiate 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester from structural analogs?

- ¹H NMR : The methyl ester group appears as a singlet at δ ~3.9 ppm, while the aromatic protons show splitting patterns dependent on substituent positions.

- ¹⁹F NMR : The CF₃ group resonates as a distinct quartet due to coupling with adjacent protons .

- Mass Spectrometry (MS) : The molecular ion peak at m/z 268 (C₁₀H₈ClF₃O₂) confirms the molecular weight, with fragmentation peaks indicating loss of -OCH₃ (31 Da) or Cl (35/37 Da isotope pattern) .

Q. What are the key stability considerations for storing 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester?

The compound is sensitive to moisture and light. Storage in amber glass vials under anhydrous conditions (e.g., molecular sieves) at 2–8°C is recommended. Degradation products, such as the free carboxylic acid, can form via ester hydrolysis, detectable by TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The CF₃ group activates the aromatic ring toward electrophilic substitution at the meta position but deactivates it for nucleophilic attacks. For example, in Suzuki-Miyaura coupling, the chloro substituent is more reactive than the CF₃-bearing position, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos) for cross-coupling .

Advanced Research Questions

Q. How can conflicting crystallographic data for 5-chloro-2-(trifluoromethyl)benzoic acid methyl ester derivatives be resolved?

Discrepancies in bond angles or torsion angles may arise from crystal packing effects or twinning. Using SHELXL for refinement with high-resolution data (≤1.0 Å) and applying TWIN/BASF commands can resolve ambiguities . For example, a study reported a C-Cl bond length of 1.74 Å, differing by 0.02 Å from DFT calculations, attributed to thermal motion artifacts .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this ester?

Byproducts like 5-chloro-2-(trifluoromethyl)benzoic acid (from incomplete esterification) or dimeric species (via Friedel-Crafts alkylation) are common. Kinetic studies using in situ IR monitoring reveal that slow methanol addition reduces dimerization. Computational modeling (Gaussian, DFT) identifies transition states where protonation of the carbonyl oxygen precedes nucleophilic attack .

Q. How do solvent polarity and temperature affect the compound’s conformational stability in solution?

In polar solvents (e.g., DMSO), the ester adopts a planar conformation due to solvation of the carbonyl group, while in nonpolar solvents (e.g., toluene), steric hindrance between the CF₃ and ester groups induces a twisted geometry. Variable-temperature NMR (VT-NMR) shows coalescence of aromatic proton signals at 80°C, indicating rapid interconversion between conformers .

Q. What strategies mitigate challenges in quantifying trace impurities (e.g., hydrolyzed acid) in this ester?

HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/0.1% formic acid achieves baseline separation of the ester (retention time ~8.2 min) and its acid derivative (~6.5 min). Limit of quantification (LOQ) for the acid is 0.1 µg/mL, validated via spike-recovery assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.